![molecular formula C20H26N2O2 B7687830 N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide](/img/structure/B7687830.png)
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide
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Overview
Description
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, also known as CHPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHPM is a small molecule that belongs to the class of quinoline derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
Target of Action
The primary targets of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide are currently unknown . This compound is used in scientific research and may have diverse applications across various fields, including pharmaceuticals, biochemistry, and material science.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. In addition, N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been shown to possess low toxicity, making it a safe candidate for in vitro and in vivo studies. However, one of the limitations of using N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide is its poor solubility in water, which can limit its bioavailability and efficacy in some experimental settings.
Future Directions
There are several future directions for the research and development of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide. One area of interest is the development of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide-based therapies for the treatment of cancer and inflammatory diseases. In addition, there is a need for further studies to elucidate the mechanism of action of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide and its interactions with various signaling pathways. Furthermore, there is a need to optimize the synthesis method of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide to improve its bioavailability and efficacy in experimental settings. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide in humans.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with cyclohexyl isocyanate to form the intermediate product, which is then reacted with propionyl chloride to yield the final product.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In cancer research, N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been studied for its anti-viral properties, particularly against the hepatitis B virus.
properties
IUPAC Name |
N-cyclohexyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-18(23)22(17-10-5-4-6-11-17)13-16-12-15-9-7-8-14(2)19(15)21-20(16)24/h7-9,12,17H,3-6,10-11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRPAHFMGBMZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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